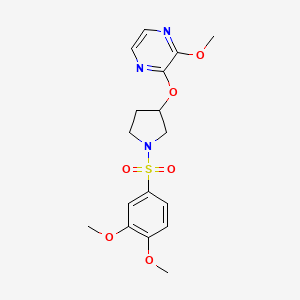
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine” is a type of drug that is used in scientific experiments to discover new ways of treating diseases. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The molecule also contains sulfonyl, methoxy, and pyrazine groups.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions, including ring construction and functionalization .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Properties
Synthesis and Tautomerism Studies : Research on heterocyclic compounds, such as the study by Ochi et al. (1976), explores the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, revealing insights into the chemical behavior of related heterocyclic structures (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Chemiluminescence of Substituted Dioxetanes : A study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the potential for these compounds in chemiluminescence applications, suggesting possible research directions for similarly structured chemicals (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Applications in Catalysis and Organic Synthesis
Catalytic Applications : Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, highlighting the role of sulfonate groups in catalytic processes. Such research indicates the potential utility of sulfonamide and sulfonyl compounds in catalysis (Hazra, Martins, Silva, & Pombeiro, 2015).
Synthesis of Sulfomycinamate : The work by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation process showcases the intricate steps involved in synthesizing complex molecules, which may be relevant to the synthesis pathways of related compounds (Bagley, Chapaneri, Dale, & Xiong, 2005).
Orientations Futures
Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as exploring its potential therapeutic applications. Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties in more detail .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives are known to interact with a variety of targets, but without specific studies, it’s hard to identify the exact target for this compound.
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives, due to their saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties .
Propriétés
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-23-14-5-4-13(10-15(14)24-2)27(21,22)20-9-6-12(11-20)26-17-16(25-3)18-7-8-19-17/h4-5,7-8,10,12H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSBLBJCWBNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2942715.png)

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2942718.png)
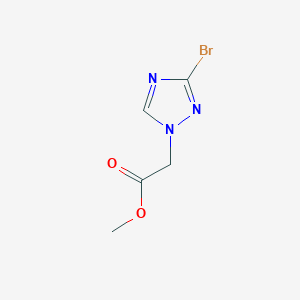
![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2942724.png)
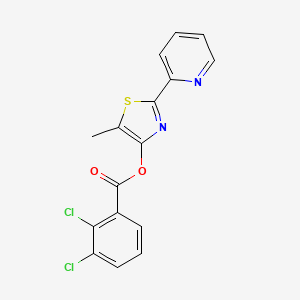
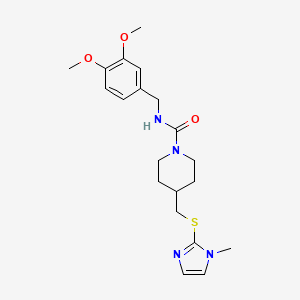
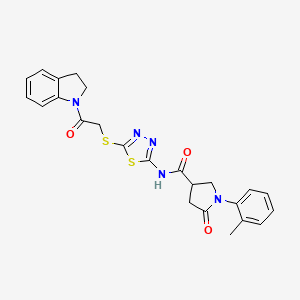
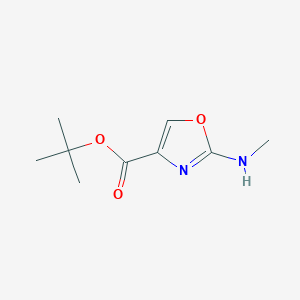

![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)